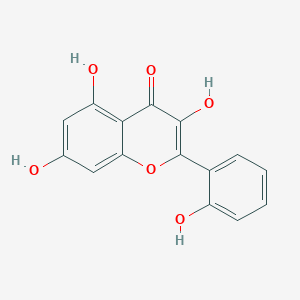

Datiscetin

Descripción

This compound has been reported in Dianthus caryophyllus with data available.

Propiedades

IUPAC Name |

3,5,7-trihydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-7-5-10(18)12-11(6-7)21-15(14(20)13(12)19)8-3-1-2-4-9(8)17/h1-6,16-18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNLFPKXBGWWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197378 | |

| Record name | Datiscetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-15-9 | |

| Record name | Datiscetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Datiscetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Datiscetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,7-trihydroxy-2-(2-hydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DATISCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8C5EH705I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Datiscetin's Anti-Cancer Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Datiscetin, a flavonoid found in various medicinal plants, has emerged as a promising natural compound with potent anti-cancer properties. Its mechanism of action is multifaceted, targeting key signaling pathways that are frequently dysregulated in cancer, thereby inducing apoptosis, cell cycle arrest, and inhibiting metastasis. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-cancer effects, supported by quantitative data and detailed experimental protocols. While specific quantitative data for this compound is still emerging, this guide leverages data from the closely related and well-studied flavonoid, quercetin, to provide a comprehensive understanding of its potential.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through the modulation of several critical cellular processes:

-

Inhibition of Pro-Survival Signaling Pathways: this compound has been shown to inhibit key signaling pathways that promote cancer cell survival and proliferation, including the PI3K/Akt, MAPK, and NF-κB pathways.

-

Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, this compound triggers programmed cell death in cancer cells.

-

Cell Cycle Arrest: this compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

-

Inhibition of Metastasis: this compound interferes with the processes of cell migration and invasion, which are crucial for cancer metastasis.

Data Presentation: Cytotoxicity of Related Flavonoids

While a comprehensive table of IC50 values for this compound across a wide range of cancer cell lines is not yet available in the literature, the following table summarizes the cytotoxic effects of the structurally similar flavonoid, quercetin, providing a valuable reference for the potential potency of this compound.

| Cell Line | Cancer Type | Quercetin IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 295[1] |

| HT-29 | Colon Cancer | Varies |

| HepG2 | Liver Cancer | Varies |

| A549 | Lung Cancer | Varies |

| PC-3 | Prostate Cancer | Varies |

Note: IC50 values can vary significantly depending on the assay conditions and the specific cell line. The values presented here are for illustrative purposes.

Signaling Pathways Modulated by this compound and Related Flavonoids

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation and is often hyperactivated in cancer.[2] this compound, and its analogue quercetin, have been shown to inhibit this pathway by directly or indirectly affecting the phosphorylation of key components like Akt.[3]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[4][5][6][7] Flavonoids like this compound can modulate this pathway, often leading to the induction of apoptosis.[8]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer by promoting cell survival and proliferation.[9][10][11] this compound and related flavonoids can inhibit the NF-κB pathway, leading to decreased expression of pro-survival genes.[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins in cancer cells treated with this compound.

Detailed Methodology:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., p-Akt, Akt, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment.

Detailed Methodology:

-

Cell Treatment: Treat cancer cells with this compound at the desired concentration and for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.

Detailed Methodology:

-

Cell Treatment: Treat cancer cells with this compound.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a solution containing RNase A and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.[2][4][13][14][15]

Cell Migration and Invasion Assay (Transwell Assay)

This protocol is for assessing the effect of this compound on cancer cell migration and invasion.

Detailed Methodology:

-

Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Treatment: Add this compound to the upper chamber with the cells.

-

Incubation: Incubate for 24-48 hours.

-

Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane.

-

Staining: Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet.

-

Quantification: Count the stained cells under a microscope or solubilize the stain and measure the absorbance.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by targeting multiple key cellular pathways involved in cancer progression. Its ability to inhibit cell proliferation, induce apoptosis, arrest the cell cycle, and suppress metastasis underscores its therapeutic promise. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-cancer properties of this compound. Further research focusing on obtaining specific quantitative data for this compound in a wider range of cancer models is warranted to fully elucidate its therapeutic potential.

References

- 1. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview [ouci.dntb.gov.ua]

- 7. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 10. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB pathway inhibitors preferentially inhibit breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 14. Quercetin arrests G2/M phase and induces caspase-dependent cell death in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Daidzein causes cell cycle arrest at the G1 and G2/M phases in human breast cancer MCF-7 and MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Datiscetin from Datisca cannabina

For Researchers, Scientists, and Drug Development Professionals

Introduction

Datiscetin is a bioactive flavonol found in the plant Datisca cannabina, also known as false hemp. It is primarily present in the leaves as its rutinoside, datiscin.[1] This document provides detailed protocols for the extraction of this compound from the leaves of Datisca cannabina. The protocols include methods for both the extraction of the glycoside form (datiscin) and its subsequent hydrolysis to the aglycone, this compound. Additionally, general purification techniques and an overview of relevant signaling pathways associated with structurally similar flavonoids are presented.

Data Presentation

While specific quantitative data on this compound yield from Datisca cannabina leaves under varying extraction conditions is limited in the available literature, the following table summarizes the extractive values from the seeds of Datisca cannabina using different solvents. This data can provide a preliminary understanding of solvent efficacy for extracting compounds from this plant.

Table 1: Extractive Values of Datisca cannabina Seeds with Various Solvents [2]

| Solvent | Extractive Value (% w/w) |

| Water | 8.4 |

| Chloroform | 8.0 |

| Methanol | 7.0 |

| Acetone | 6.0 |

Experimental Protocols

Two primary methodologies are presented for the extraction of this compound from the leaves of Datisca cannabina. The first is a direct extraction of the glycoside, datiscin, followed by an acid hydrolysis step to yield the aglycone, this compound. The second is a direct acid-hydrolyzed extraction.

Protocol 1: Two-Step Extraction and Hydrolysis

This protocol first extracts the flavonoid glycosides, which can then be hydrolyzed to yield this compound.

Part A: Extraction of Datiscin (this compound-3-O-rutinoside)

-

Plant Material Preparation:

-

Collect fresh leaves of Datisca cannabina.

-

Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

-

Maceration Extraction:

-

Weigh 100 g of the powdered leaf material and place it in a large conical flask.

-

Add 1 L of 80% methanol (methanol:water, 80:20 v/v).

-

Seal the flask and macerate for 48 hours at room temperature with occasional agitation.

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield the crude datiscin-rich extract.

-

Part B: Acid Hydrolysis of Datiscin to this compound

-

Hydrolysis Reaction:

-

Redissolve the crude extract from Part A in a mixture of 37% hydrochloric acid, methanol, and water in a 2:1:1 (v/v/v) ratio.[1]

-

Heat the solution in a water bath at 100°C for 60 minutes to facilitate the hydrolysis of the glycosidic bond.

-

-

Extraction of this compound:

-

After cooling, partition the aqueous acidic solution with an equal volume of ethyl acetate in a separatory funnel.

-

Shake vigorously and allow the layers to separate.

-

Collect the upper ethyl acetate layer, which now contains the this compound.

-

Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the yield.

-

-

Drying and Concentration:

-

Combine the ethyl acetate fractions and wash them with distilled water to remove any residual acid.

-

Dry the ethyl acetate solution over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and concentrate the ethyl acetate extract to dryness using a rotary evaporator to obtain crude this compound.

-

Protocol 2: Direct Acid-Hydrolyzed Extraction

This protocol combines extraction and hydrolysis into a single step.

-

Plant Material Preparation:

-

Prepare the dried, powdered leaves of Datisca cannabina as described in Protocol 1, Part A, Step 1.

-

-

Extraction and Hydrolysis:

-

Filtration and Concentration:

-

Filter the cooled mixture to remove the plant material.

-

Evaporate the filtrate to dryness under reduced pressure at a temperature between 55-65°C.

-

-

Purification:

-

The resulting crude extract will contain this compound along with other plant constituents. Proceed with purification as outlined in the following section.

-

Purification of this compound

The crude this compound obtained from either of the above protocols can be purified using column chromatography.

-

Column Preparation:

-

Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent such as hexane.

-

Pack a glass column with the silica gel slurry.

-

-

Sample Loading:

-

Dissolve the crude this compound extract in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of the eluate.

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Use a standard this compound sample for comparison if available.

-

Combine the pure fractions containing this compound and evaporate the solvent to obtain purified this compound.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from Datisca cannabina.

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways

While the specific signaling pathways of this compound are not extensively documented, the biological activities of the structurally similar flavonol, quercetin, have been widely studied. It is plausible that this compound may interact with similar pathways. The following diagrams illustrate key signaling pathways modulated by quercetin, which may serve as a reference for investigating the mechanisms of action of this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Flavonoids like quercetin have been shown to inhibit this pathway in cancer cells.[3][4][5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

Safety Operating Guide

Essential Guide to Datiscetin Disposal for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of Datiscetin, a naturally occurring flavonoid. While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is crucial to adhere to best practices to mitigate any potential risks.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a laboratory coat.[1][2] In case of accidental exposure, follow these first-aid measures:

-

Skin Contact: Wash the affected area thoroughly with soap and water.[1]

-

Eye Contact: Rinse eyes cautiously with plenty of water for at least 15 minutes.[1]

-

Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[1]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]

Some sources suggest that this compound may cause skin, eye, and respiratory irritation.[3] Therefore, it is prudent to handle this compound with care in a well-ventilated area, avoiding the creation of dust.[1]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound and its waste is to engage a licensed professional waste disposal service.[1] This ensures compliance with all local, state, and federal regulations.

-

Waste Collection:

-

Collect surplus this compound and any solutions containing the compound in a designated, properly labeled, and sealed container.

-

Avoid mixing this compound waste with other chemical waste streams to prevent unforeseen reactions.

-

-

Spill Management:

-

Contaminated Materials:

-

Any materials that have come into contact with this compound, such as personal protective equipment (gloves, etc.), weighing papers, and pipette tips, should be considered contaminated.

-

Dispose of these materials in the same manner as the chemical itself.[1]

-

-

Empty Containers:

-

Empty containers that previously held this compound should be treated as contaminated waste and disposed of accordingly.[1]

-

-

Professional Disposal:

-

Contact a licensed chemical waste disposal company to arrange for the pickup and disposal of the collected this compound waste.

-

Provide the disposal service with all necessary information about the waste, including a Safety Data Sheet (SDS) if available.

-

Quantitative Safety Data Summary

| Parameter | Information | Source |

| GHS Classification | Not a hazardous substance or mixture according to Regulation (EC) No 1272/2008 | [1] |

| Potential Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation. | [3] |

| First Aid: Skin Contact | Wash thoroughly with water and soap. | [1] |

| First Aid: Eye Contact | Rinse well with plenty of water for at least 15 minutes. | [1] |

Visual Guide to this compound Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the decision-making workflow for handling this compound waste in a laboratory setting.

Caption: this compound Disposal Decision Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Datiscetin

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Datiscetin, a naturally occurring flavonoid. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research workflow.

Immediate Safety and Handling Protocols

While one Material Safety Data Sheet (MSDS) indicates that this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, other sources, such as PubChem's GHS classification, suggest it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Given this conflicting information, it is prudent to handle this compound with a degree of caution and to always use appropriate personal protective equipment.

Personal Protective Equipment (PPE):

The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.[1]

| PPE Category | Specification | Rationale |

| Respiratory Protection | An appropriate mask or respirator tested and approved by standards such as NIOSH (US) or CEN (EU).[1] | To prevent inhalation of dust or aerosols. |

| Hand Protection | Protective gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1] | To prevent skin contact. |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield tested and certified according to EN 166. | To protect eyes from splashes or dust.[3] |

| Skin and Body Protection | Suitable protective clothing appropriate for the quantity and activity level of the substance being handled.[1] | To prevent skin exposure. |

Handling and Storage:

Proper handling and storage are critical to maintaining the integrity of this compound and the safety of the laboratory environment.

-

Handling:

-

Storage:

-

Store in a tightly closed container.

-

Keep in a dry and well-ventilated place.

-

This compound is stable under recommended storage conditions.[1]

-

Emergency Procedures and Disposal

First Aid Measures:

In the event of exposure, follow these first aid protocols and consult a physician, showing them the safety data sheet.[1]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[1] |

| Skin Contact | Wash the affected area thoroughly with soap and water.[1] |

| Eye Contact | Rinse the eyes well with plenty of water for at least 15 minutes.[1] |

| Ingestion | Do not induce vomiting in an unconscious person. Rinse the mouth thoroughly with water.[1] |

Accidental Release Measures:

In case of a spill, immediate and appropriate action is necessary to contain and clean the area safely.

-

Evacuate: Evacuate personnel from the contaminated area.[1]

-

Ventilate: Ensure adequate ventilation.[1]

-

Contain: Prevent the substance from entering drains, surface water, and ground water.[1]

-

Clean-up:

-

Wear appropriate personal protective equipment.[1]

-

Clean up the spill in a way that does not create dust.[1]

-

Place the spilled material into a suitable, sealed container for disposal.[1]

-

Wash the contaminated area with soap and water.[1]

-

Absorb any remaining moisture with an inert material like sand or sawdust.[1]

-

Disposal Plan:

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

-

Non-recyclable surplus and solutions should be sent to a licensed professional waste disposal service.[1]

-

Contaminated packaging should be disposed of in the same manner as the product itself.[1]

-

Always follow local statutory instructions for chemical waste disposal.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for responding to a this compound spill, ensuring a systematic and safe cleanup process.

Caption: Workflow for this compound Spill Response.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.